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Introduction
BioNTech has emerged as a leader in the development of novel immunotherapies for cancer,

with a diverse pipeline of mRNA-based vaccines, CAR-T cell therapies, and bispecific

antibodies. The preclinical evaluation of these innovative drug candidates in relevant animal

models is a critical step in their development, providing essential data on efficacy, safety, and

mechanism of action. This document provides detailed application notes and protocols for

various preclinical animal models used to test a selection of BioNTech's oncology drugs,

including BNT111, BNT113, BNT122, BNT211, and BNT311. The information is compiled from

publicly available preclinical and clinical data.

Key Preclinical Animal Models in Oncology Drug
Development
The selection of an appropriate animal model is crucial for the translatability of preclinical

findings to the clinical setting. The most commonly employed models in cancer immunotherapy

research include:

Syngeneic Mouse Models: These models utilize immunocompetent mice engrafted with

tumor cell lines derived from the same inbred strain. They are invaluable for studying the
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interaction of the investigational drug with a fully functional immune system.[1]

Patient-Derived Xenograft (PDX) Models: PDX models involve the implantation of human

tumor fragments into immunodeficient mice. These models are known to preserve the

histological and genetic characteristics of the original patient tumor, making them highly

relevant for efficacy testing.[2][3]

Humanized Mouse Models: These are immunodeficient mice engrafted with human

hematopoietic stem cells or peripheral blood mononuclear cells, resulting in the development

of a human immune system. They are essential for evaluating human-specific

immunotherapies.[4][5][6]

Application Notes for BioNTech Oncology Drug
Candidates
BNT111 (FixVac)
Drug Description: BNT111 is a fixed combination of four mRNA-encoded, non-mutated

melanoma-associated antigens (NY-ESO-1, MAGE-A3, tyrosinase, and TPTE) delivered as an

RNA-lipoplex formulation.[7][8] It is designed to induce a broad and potent anti-tumor immune

response.

Preclinical Model of Choice: Syngeneic Mouse Models

Preclinical studies for mRNA-based cancer vaccines like BNT111 typically utilize syngeneic

mouse models to assess the induction of antigen-specific T cell responses and anti-tumor

efficacy in the context of a competent immune system.

Quantitative Data Summary:
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Animal Model Tumor Model
Treatment
Schedule

Key Findings Reference

C57BL/6 mice
B16F10

melanoma

Intravenous

administration of

mRNA vaccine

Induction of

strong antigen-

specific CD4+

and CD8+ T cell

responses.

Durable objective

responses

observed.

[9][10]

BNT113
Drug Description: BNT113 is an mRNA cancer immunotherapy candidate that encodes the

oncoproteins E6 and E7 of human papillomavirus type 16 (HPV16).[11][12][13]

Preclinical Model of Choice: Syngeneic Mouse Models with HPV-Positive Tumors

To evaluate the efficacy of an HPV-targeted vaccine, syngeneic mouse models bearing tumors

expressing the HPV16 E6 and E7 oncoproteins are utilized.

Quantitative Data Summary:

Animal Model Tumor Model
Treatment
Schedule

Key Findings Reference

C57BL/6 mice

C3.43 (HPV16

genome-

transformed

cells)

Intramuscular

administration

Inhibition of

tumor growth

and increased

survival

probability.

Strong specific

immune

response against

E7 detected.

[3]
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BNT122 (autogene cevumeran)
Drug Description: BNT122 is an individualized neoantigen-specific immunotherapy (iNeST)

based on mRNA. It is a personalized cancer vaccine candidate encoding up to 20 patient-

specific neoantigens.[4][9][12][14][15]

Preclinical Model of Choice: Patient-Derived Xenograft (PDX) Models in Humanized Mice

While clinical data is more prominent for BNT122, preclinical validation would likely involve

PDX models established from patient tumors, potentially in humanized mice, to assess the

personalized vaccine's ability to elicit an immune response against the specific neoantigens of

the tumor. Preclinical studies in pancreatic cancer PDX models have been suggested to be

beneficial for evaluating therapies for this disease.[16][17]

Quantitative Data Summary:

No specific quantitative preclinical data for BNT122 in animal models was identified in the

search results. The available data is from a Phase 1 clinical trial in patients with resected

pancreatic ductal adenocarcinoma (PDAC).[4][14]

Study Population Treatment Key Findings Reference

Patients with resected

PDAC

Autogene cevumeran

+ atezolizumab +

mFOLFIRINOX

Induced high-

magnitude

neoantigen-specific T

cells in 8 of 16

patients. Patients with

vaccine-expanded T

cells had a longer

median recurrence-

free survival.

[4][14]

BNT211
Drug Description: BNT211 is a CAR-T cell therapy targeting the oncofetal antigen Claudin-6

(CLDN6), combined with a CLDN6-encoding CAR-T cell amplifying RNA vaccine (CARVac).
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Preclinical Model of Choice: Xenograft Models in Immunodeficient Mice

The preclinical efficacy of CAR-T cell therapies is typically evaluated in immunodeficient mice

bearing human tumors that express the target antigen.

Quantitative Data Summary:

Animal Model Tumor Model
Treatment
Schedule

Key Findings Reference

Immunodeficient

mice

Human ovarian

cancer

transplants

Intravenous

administration of

CLDN6-CAR-T

cells

Complete tumor

regression of

large,

transplanted

human tumors

within two

weeks.

BNT311 (acasunlimab)
Drug Description: BNT311 is a bispecific antibody that targets both PD-L1 and 4-1BB.[18] This

dual targeting is designed to block the PD-L1/PD-1 inhibitory pathway while simultaneously

providing a costimulatory signal to T cells via 4-1BB, thereby enhancing the anti-tumor immune

response.

Preclinical Model of Choice: Humanized Knock-in and Syngeneic Mouse Models

To test a human-specific bispecific antibody that also interacts with the mouse immune system,

humanized knock-in mice expressing the human targets, as well as syngeneic models, are

employed.

Quantitative Data Summary:
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Animal Model Tumor Model
Treatment
Schedule

Key Findings Reference

Humanized

knock-in mice

and C57BL/6

mice

MC38 colon

adenocarcinoma

Combination

treatment with

pembrolizumab

Potentiated anti-

tumor activity

and survival,

leading to

durable complete

tumor

regressions.

Enhanced clonal

expansion of

tumor-specific

CD8+ T cells.

[2][6][15]

Experimental Protocols
Protocol 1: Establishment of Syngeneic Mouse Tumor
Models
This protocol describes the general procedure for establishing subcutaneous syngeneic tumor

models.

Materials:

Murine tumor cell line (e.g., B16F10 for melanoma, C3.43 for HPV+ tumors, MC38 for colon

adenocarcinoma)

Immunocompetent mice (e.g., C57BL/6)

Complete cell culture medium

Phosphate-buffered saline (PBS)

Matrigel (optional)

Syringes and needles
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Procedure:

Culture the selected murine tumor cell line in appropriate complete medium until they reach

80-90% confluency.

Harvest the cells using standard cell culture techniques and wash them with sterile PBS.

Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired

concentration (e.g., 1 x 10^6 cells/100 µL).

Subcutaneously inject the cell suspension into the flank of the immunocompetent mice.

Monitor the mice regularly for tumor growth by measuring the tumor volume with calipers.

Tumor volume can be calculated using the formula: (Length x Width²)/2.

Protocol 2: Establishment of Patient-Derived Xenograft
(PDX) Models
This protocol outlines the general steps for creating PDX models.

Materials:

Fresh human tumor tissue from consenting patients

Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice)

Surgical instruments

Anesthesia

Collection medium (e.g., DMEM with antibiotics)

Procedure:

Collect fresh tumor tissue from patients under sterile conditions and transport it in collection

medium on ice.
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In a sterile environment, remove any non-tumor tissue and mince the tumor into small

fragments (2-3 mm³).

Anesthetize the immunodeficient mice.

Make a small incision in the skin on the flank of the mouse and create a subcutaneous

pocket.

Implant one tumor fragment into the subcutaneous pocket.

Close the incision with surgical clips or sutures.

Monitor the mice for tumor engraftment and growth. Once the tumors reach a certain size

(e.g., 1000-1500 mm³), they can be passaged to new mice for expansion.[2]

Protocol 3: Establishment of Humanized Mouse Models
This protocol provides a general overview of generating humanized mice by engrafting human

hematopoietic stem cells (HSCs).

Materials:

Immunodeficient mice (e.g., NSG mice)

Human CD34+ HSCs (from cord blood, bone marrow, or fetal liver)

Irradiation source (optional, for pre-conditioning)

Syringes and needles

Procedure:

(Optional) Sub-lethally irradiate the immunodeficient mice to facilitate engraftment of human

cells.

Inject a defined number of human CD34+ HSCs intravenously into the mice.

Monitor the mice for several weeks to allow for the reconstitution of the human immune

system.
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The level of human immune cell engraftment can be assessed by flow cytometry analysis of

peripheral blood for human immune cell markers (e.g., hCD45).

Once a stable level of human immune reconstitution is achieved, these mice can be used for

tumor implantation (e.g., with PDX models) and subsequent immunotherapy testing.[4][5]
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Caption: BNT113 Mechanism of Action.
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Caption: BNT211 CAR-T Therapy Workflow.
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Caption: BNT311 Dual Targeting Mechanism.

Conclusion
The preclinical evaluation of BioNTech's oncology pipeline relies on a range of sophisticated

animal models that are essential for demonstrating proof-of-concept, optimizing dosing and

scheduling, and identifying potential safety concerns. Syngeneic models are critical for

assessing the immunomodulatory effects of mRNA vaccines, while xenograft and humanized

mouse models are indispensable for evaluating human-specific therapies like CAR-T cells and

bispecific antibodies. The protocols and data presented here provide a foundational

understanding for researchers and drug development professionals working in the exciting field

of cancer immunotherapy. Further detailed experimental parameters can be found in the

referenced publications.
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Available at: [https://www.benchchem.com/product/b237269#preclinical-animal-models-for-
testing-bntx-oncology-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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